
An In-depth Technical Guide on the
Thermodynamic Properties of Monomethyl

Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Monomethyl maleate

Cat. No.: B041745 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Monomethyl maleate, a key intermediate in various chemical syntheses, including

pharmaceuticals and polymers, possesses thermodynamic properties that are crucial for

reaction optimization, process design, and safety assessment. This technical guide provides a

comprehensive overview of the thermodynamic properties of monomethyl maleate. Due to the

limited availability of direct experimental data in publicly accessible literature, this document

outlines the established experimental and computational methodologies for determining these

properties. It serves as a foundational resource for researchers and professionals in drug

development and chemical sciences, offering detailed protocols and theoretical frameworks for

the accurate assessment of the thermodynamic profile of monomethyl maleate.

Introduction
Monomethyl maleate ((Z)-4-methoxy-4-oxobut-2-enoic acid) is an organic compound with the

chemical formula C₅H₆O₄. It is the monoester of maleic acid and methanol. Its structure,

featuring both a carboxylic acid and an ester functional group, as well as a carbon-carbon

double bond, makes it a versatile building block in organic synthesis. Understanding its

thermodynamic properties, such as enthalpy of formation, entropy, Gibbs free energy of
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formation, and heat capacity, is fundamental for controlling chemical reactions, predicting

equilibrium positions, and ensuring the thermal stability of processes in which it is involved.

This guide is structured to provide a clear pathway for obtaining and utilizing the

thermodynamic data of monomethyl maleate. It begins by summarizing the known physical

properties and then delves into the detailed experimental and computational protocols for

determining the core thermodynamic parameters.

Synthesis of Monomethyl Maleate
Monomethyl maleate is typically synthesized through the esterification of maleic anhydride

with methanol.[1][2][3] This reaction is an exothermic process that can be carried out under

mild conditions.[4]

The reaction involves the nucleophilic attack of the methanol oxygen on one of the carbonyl

carbons of the maleic anhydride ring, leading to the opening of the anhydride ring and the

formation of the monoester.[2] The reaction can proceed to form dimethyl maleate if an excess

of methanol is used, particularly under more vigorous conditions or in the presence of a

catalyst.[2] To favor the formation of monomethyl maleate, a 1:1 molar ratio of maleic

anhydride to methanol is often employed.[2] The reaction can be performed at room

temperature or with gentle heating, for instance, between 30 to 55 °C.[5]

Below is a diagram illustrating the synthesis pathway of monomethyl maleate from maleic

anhydride and methanol.
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Monomethyl Maleate
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Caption: Synthesis of Monomethyl Maleate.
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Physicochemical Properties of Monomethyl Maleate
While extensive thermodynamic data is not readily available, some fundamental

physicochemical properties of monomethyl maleate have been reported. These are

summarized in the table below.

Property Value Reference(s)

Molecular Formula C₅H₆O₄ [5][6]

Molecular Weight 130.10 g/mol [6]

Appearance Colorless to pale yellow liquid [7]

Melting Point -37 °C [5]

Boiling Point 160 °C [5]

Density 1.252 g/cm³ at 20 °C [8]

CAS Number 3052-50-4 [5][7]

Core Thermodynamic Properties: Data and
Experimental Determination
As of the date of this publication, specific experimental values for the core thermodynamic

properties of monomethyl maleate (enthalpy of formation, standard molar entropy, Gibbs free

energy of formation, and heat capacity) are not available in the surveyed literature. This

section, therefore, outlines the standard and rigorous experimental methodologies that are

employed to determine these crucial parameters for organic compounds.

Enthalpy of Combustion and Formation (ΔHc° and ΔHf°)
The standard enthalpy of formation of monomethyl maleate can be determined indirectly from

its standard enthalpy of combustion, which is measured experimentally using bomb calorimetry.

Objective: To measure the heat of combustion of monomethyl maleate at constant volume.

Apparatus:
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Adiabatic bomb calorimeter

Oxygen cylinder with pressure regulator

Pellet press

Crucible (platinum or other inert material)

Fuse wire (e.g., platinum or nickel-chromium)

High-precision thermometer

Balance (accurate to at least 0.1 mg)

Procedure:

Sample Preparation: A precisely weighed sample of monomethyl maleate (typically 0.5 -

1.0 g) is placed in the crucible.

Bomb Assembly: A known length of fuse wire is connected to the electrodes of the bomb

head, with the wire in contact with the sample. A small, known amount of distilled water

(usually 1 mL) is added to the bomb to ensure that any water formed during combustion is in

the liquid state. The bomb is then sealed.

Pressurization: The bomb is purged of air and then filled with high-purity oxygen to a

pressure of approximately 30 atm.

Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is filled with a

precisely known mass of water. The calorimeter is then assembled with the stirrer and

thermometer.

Temperature Equilibration: The system is allowed to equilibrate, and the initial temperature is

recorded over a period of time to establish a baseline drift.

Ignition: The sample is ignited by passing an electric current through the fuse wire.

Temperature Measurement: The temperature of the water in the calorimeter is recorded at

regular intervals until a maximum temperature is reached and the post-combustion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 15 Tech Support

https://www.benchchem.com/product/b041745?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


temperature drift is established.

Post-Combustion Analysis: The bomb is depressurized, and the interior is rinsed with distilled

water. The rinsings are titrated to determine the amount of nitric acid formed from any

nitrogen present in the oxygen. The length of the unburned fuse wire is measured.

Data Analysis: The heat of combustion at constant volume (ΔUc) is calculated using the

following equation:

ΔUc = - (Ccal * ΔT - qfuse - qacid) / msample

Where:

Ccal is the heat capacity of the calorimeter system, determined by calibrating with a standard

substance of known heat of combustion (e.g., benzoic acid).

ΔT is the corrected temperature rise.

qfuse is the heat released by the combustion of the fuse wire.

qacid is the heat of formation of nitric acid.

msample is the mass of the monomethyl maleate sample.

The standard enthalpy of combustion (ΔHc°) can then be calculated from ΔUc using the

relationship:

ΔHc° = ΔUc + ΔngasRT

Where Δngas is the change in the number of moles of gas in the combustion reaction. From

the balanced combustion equation for monomethyl maleate (C₅H₆O₄(l) + 4.5O₂(g) → 5CO₂(g)

+ 3H₂O(l)), Δngas = 5 - 4.5 = 0.5.

Finally, the standard enthalpy of formation (ΔHf°) of monomethyl maleate can be calculated

using Hess's Law:

ΔHf°(C₅H₆O₄, l) = 5 * ΔHf°(CO₂, g) + 3 * ΔHf°(H₂O, l) - ΔHc°(C₅H₆O₄, l)
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where the standard enthalpies of formation of CO₂ and H₂O are well-established values.

The following diagram illustrates the experimental workflow for bomb calorimetry.
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Caption: Bomb Calorimetry Workflow.

Heat Capacity (Cp) and Enthalpies of Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat

capacity of a substance as a function of temperature, as well as the enthalpies of phase

transitions (e.g., melting and boiling).

Objective: To measure the heat capacity and enthalpy of fusion of monomethyl maleate.

Apparatus:

Differential Scanning Calorimeter

Hermetically sealed sample pans (e.g., aluminum)

Balance (accurate to at least 0.01 mg)

Inert purge gas (e.g., nitrogen)

Procedure:

Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard

reference materials with known melting points and enthalpies of fusion (e.g., indium).

Sample Preparation: A small, precisely weighed sample of monomethyl maleate (typically

5-10 mg) is placed in a sample pan, which is then hermetically sealed. An empty sealed pan

is used as a reference.

DSC Scan: The sample and reference pans are placed in the DSC cell. The system is

purged with an inert gas. A temperature program is initiated, which typically involves cooling

the sample to a low temperature (e.g., -100 °C) and then heating it at a constant rate (e.g.,

10 °C/min) over the desired temperature range.

Data Collection: The DSC instrument measures the difference in heat flow between the

sample and the reference pan as a function of temperature.
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Data Analysis:

Heat Capacity (Cp): The heat capacity of the sample is proportional to the difference in heat

flow between the sample and the baseline. It can be calculated using a three-step method

involving a baseline scan (empty pans), a standard scan (with a sapphire standard), and the

sample scan.

Enthalpy of Fusion (ΔHfus): The enthalpy of fusion is determined by integrating the area of

the peak corresponding to the melting transition on the DSC thermogram.

Melting Point (Tm): The melting point is typically taken as the onset temperature or the peak

temperature of the melting endotherm.

The following diagram illustrates the experimental workflow for DSC.
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Caption: DSC Experimental Workflow.
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Standard Molar Entropy (S°) and Gibbs Free Energy of
Formation (ΔGf°)
The standard molar entropy of monomethyl maleate can be determined from the heat

capacity data obtained by DSC, integrated from 0 K to the standard temperature of 298.15 K.

This requires heat capacity measurements down to very low temperatures.

The standard Gibbs free energy of formation can then be calculated using the following

fundamental thermodynamic equation:

ΔGf° = ΔHf° - TΔSf°

where ΔSf° is the standard entropy of formation, calculated from the standard molar entropies

of monomethyl maleate and its constituent elements in their standard states.

Computational Thermochemistry
In the absence of experimental data, computational chemistry provides a powerful alternative

for predicting the thermodynamic properties of molecules like monomethyl maleate. High-level

ab initio methods can yield accurate thermochemical data.

Computational Methodology
A common approach involves using composite methods such as the Gaussian-n (Gn) theories

(e.g., G4) or similar high-accuracy models.[9][10] These methods combine calculations at

different levels of theory and basis sets to approximate the results of a very high-level

calculation with a large basis set.

General Workflow:

Geometry Optimization: The molecular geometry of monomethyl maleate is optimized using

a reliable method, such as density functional theory (DFT) with a suitable functional (e.g.,

B3LYP) and basis set (e.g., 6-31G(d)).

Frequency Calculation: A vibrational frequency analysis is performed at the same level of

theory to confirm that the optimized structure is a true minimum on the potential energy
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surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy

(ZPVE) and thermal corrections to enthalpy and entropy.

Single-Point Energy Calculations: A series of high-level single-point energy calculations are

performed on the optimized geometry using progressively larger basis sets and more

sophisticated electron correlation methods (e.g., Møller-Plesset perturbation theory (MP2,

MP4) and coupled cluster theory (CCSD(T))).

Extrapolation and Correction: The results of these calculations are combined in a predefined

manner to extrapolate to the complete basis set limit and to account for various energetic

contributions, yielding a highly accurate total electronic energy.

Thermochemical Property Calculation: The calculated total energy is combined with the

thermal corrections from the frequency calculation to determine the standard enthalpy of

formation, standard molar entropy, and Gibbs free energy of formation.

The following diagram illustrates a generalized workflow for computational thermochemistry.
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Caption: Computational Thermochemistry Workflow.

Summary of Thermodynamic Data (Template)
The following table is a template for summarizing the core thermodynamic properties of

monomethyl maleate. The values are to be populated upon the successful application of the

experimental and/or computational methods described in this guide.
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Thermodynamic
Property

Symbol Value (units)
Method of
Determination

Standard Enthalpy of

Formation (liquid)
ΔHf°(l) To be determined Bomb Calorimetry

Standard Molar

Entropy
S° To be determined

DSC / Statistical

Mech.

Standard Gibbs Free

Energy of Formation
ΔGf° To be determined Calculation

Heat Capacity (liquid,

at 298.15 K)
Cp(l) To be determined DSC

Enthalpy of Fusion ΔHfus To be determined DSC

Conclusion
This technical guide has addressed the critical need for thermodynamic data for monomethyl
maleate in the fields of chemical research and drug development. While direct experimental

values for key thermodynamic properties are currently scarce in the literature, this document

provides a comprehensive framework for their determination. Detailed experimental protocols

for bomb calorimetry and differential scanning calorimetry have been presented, along with a

robust workflow for computational thermochemistry using established methods. By following

these methodologies, researchers can obtain the necessary data to optimize reaction

conditions, model chemical processes, and ensure the safety and efficiency of operations

involving monomethyl maleate. The provided templates for data presentation and the

illustrative diagrams of experimental and computational workflows are intended to facilitate a

systematic and accurate approach to characterizing the thermodynamic profile of this important

chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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